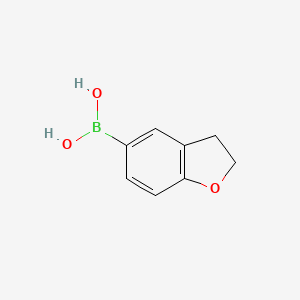![molecular formula C10H10Cl2OS B1303813 1-[2,3-Dichloro-4-(ethylsulfanyl)phenyl]-1-ethanone CAS No. 105917-69-9](/img/structure/B1303813.png)
1-[2,3-Dichloro-4-(ethylsulfanyl)phenyl]-1-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2,3-Dichloro-4-(ethylsulfanyl)phenyl]-1-ethanone is a chemical compound with the molecular formula C10H10Cl2OS . It has a molecular weight of 249.16 g/mol.
Molecular Structure Analysis
The molecular structure of 1-[2,3-Dichloro-4-(ethylsulfanyl)phenyl]-1-ethanone consists of a phenyl ring substituted with two chlorine atoms, an ethylsulfanyl group, and an ethanone group .Physical And Chemical Properties Analysis
1-[2,3-Dichloro-4-(ethylsulfanyl)phenyl]-1-ethanone has a molecular weight of 249.16 g/mol. Additional physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Wissenschaftliche Forschungsanwendungen
Treatment of Organic Pollutants
Research in this domain often explores the remediation or degradation of persistent organic pollutants present in industrial wastewater. Enzymatic approaches leveraging redox mediators have shown promise in enhancing the degradation efficiency of recalcitrant compounds. Redox mediators function to expand the range of substrates that can be effectively treated by various oxidoreductive enzymes, including laccases and peroxidases, thus offering a potential application area for diverse organic compounds in environmental remediation efforts (Husain & Husain, 2007).
Chemosensors
The development of chemosensors for detecting various analytes is a significant area of research. Compounds based on specific chemical structures, like 4-methyl-2,6-diformylphenol, have been utilized to create sensitive and selective sensors for metal ions, anions, and neutral molecules. The versatility and effectiveness of these chemosensors underline the potential utility of structurally complex organic compounds in analytical chemistry and environmental monitoring applications (Roy, 2021).
Advanced Oxidation Processes (AOPs)
The degradation of acetaminophen, a common pharmaceutical contaminant, through advanced oxidation processes highlights the effectiveness of AOPs in breaking down complex organic compounds in water. This research area elucidates the pathways, by-products, and biotoxicity of the degradation process, offering insights into how organic compounds can be effectively neutralized in aquatic environments. Understanding the degradation mechanisms and the impact of by-products is crucial for environmental safety and pollution management (Qutob et al., 2022).
Wirkmechanismus
The mechanism of action for 1-[2,3-Dichloro-4-(ethylsulfanyl)phenyl]-1-ethanone is not specified in the search results. It’s important to note that the mechanism of action for a chemical compound depends on its intended use, which could range from pharmaceutical applications to use in materials science .
Safety and Hazards
The specific safety and hazards associated with 1-[2,3-Dichloro-4-(ethylsulfanyl)phenyl]-1-ethanone are not provided in the search results. It’s crucial to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and adherence to safe laboratory practices .
Eigenschaften
IUPAC Name |
1-(2,3-dichloro-4-ethylsulfanylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2OS/c1-3-14-8-5-4-7(6(2)13)9(11)10(8)12/h4-5H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSKSCLAIKCMEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C(=C(C=C1)C(=O)C)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377373 |
Source


|
| Record name | 1-[2,3-Dichloro-4-(ethylsulfanyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105917-69-9 |
Source


|
| Record name | 1-[2,3-Dichloro-4-(ethylsulfanyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2'-(2,2'-(Butane-1,4-diyl)bis(1h-benzo[d]-imidazole-2,1-diyl))diacetic acid](/img/structure/B1303743.png)
![2-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid](/img/structure/B1303744.png)
![2-[(1-Methyl-1H-benzimidazol-2-yl)thio]-butanoic acid](/img/structure/B1303749.png)





![(6-Formylbenzo[d][1,3]dioxol-5-yl)boronic acid](/img/structure/B1303760.png)

![2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid](/img/structure/B1303765.png)